molecular formula C17H28O2Si B14224886 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol CAS No. 828916-92-3

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol

Cat. No.: B14224886
CAS No.: 828916-92-3
M. Wt: 292.5 g/mol
InChI Key: IJUDEEXOKAQMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol is an organic compound that features a silyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further synthetic transformations to introduce the phenyl and methyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection and functionalization strategies. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted silyl ethers.

Scientific Research Applications

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective functionalization of other parts of the molecule. The compound can be deprotected under acidic or fluoride ion conditions, revealing the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol is unique due to its specific silyl ether protection, which offers stability and selectivity in synthetic applications. Its ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl group makes it a valuable tool in organic synthesis.

Properties

CAS No.

828916-92-3

Molecular Formula

C17H28O2Si

Molecular Weight

292.5 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-3-phenylbut-2-en-1-ol

InChI

InChI=1S/C17H28O2Si/c1-14(12-18)16(15-10-8-7-9-11-15)13-19-20(5,6)17(2,3)4/h7-11,18H,12-13H2,1-6H3

InChI Key

IJUDEEXOKAQMEK-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO[Si](C)(C)C(C)(C)C)C1=CC=CC=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.